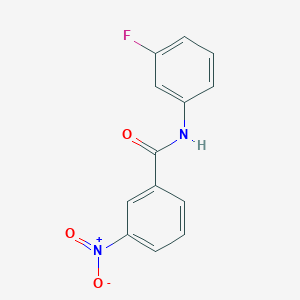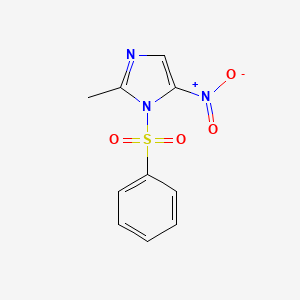![molecular formula C17H21N3OS B11101487 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B11101487.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The 4-methylphenyl group is introduced via a substitution reaction using a suitable aryl halide.
Acylation: The piperidin-1-yl group is introduced through an acylation reaction using piperidine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and tumor pathways.
Pathways: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and selectivity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and reduced side effects.
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-7-14(8-6-13)15-12-22-17(18-15)19-16(21)11-20-9-3-2-4-10-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19,21) |
InChI Key |
VTNDWSITFLJNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11101405.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11101409.png)
![4,4'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzoic acid](/img/structure/B11101413.png)
![4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11101429.png)
![5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N'-(thiophen-2-ylcarbonyl)furan-2-carbohydrazide](/img/structure/B11101430.png)
![(5S,6R)-6-(1H-benzotriazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11101433.png)
![1-[4-tert-butyl-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11101436.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11101440.png)

![2-[4-(2-Methylpropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11101450.png)
![N-(2-Chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11101452.png)

![6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11101465.png)
![3-chloro-N'-[(E)-(2,4-diethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11101468.png)
